N-(Boc-PEG23)-N-bis(PEG3-azide)
Description
Contextualization in Multi-Functional Molecular Design and Synthesis
The design and synthesis of molecules with multiple, distinct functionalities is a cornerstone of modern chemical research. nih.govrsc.orgacs.orgacs.org This field, known as multifunctional molecular design, aims to create complex constructs that can perform a variety of tasks, such as targeted drug delivery, advanced imaging, and the development of novel materials. nih.govrsc.orgacs.orgacs.org The synthesis of these molecules often requires a modular approach, where different building blocks are pieced together in a controlled and predictable manner. researchgate.net N-(Boc-PEG23)-N-bis(PEG3-azide) is an exemplary building block in this context, offering a pre-fabricated scaffold with multiple reactive sites that can be addressed independently.
Significance of Polyethylene (B3416737) Glycol (PEG) in Contemporary Molecular Engineering
Polyethylene glycol (PEG) is a polyether compound that has become indispensable in molecular engineering due to its unique properties. youtube.comnih.govwikipedia.org It is a water-soluble, non-toxic, and non-immunogenic polymer, making it an ideal component for modifying biomolecules and nanoparticles. thermofisher.comaxispharm.com The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. johnshopkins.edunumberanalytics.comuts.edu.aunih.gov
PEGylation Strategies in Academic Research
A variety of PEGylation strategies have been developed to attach PEG chains to different types of molecules. johnshopkins.eduresearchgate.netyoutube.com These strategies can be broadly categorized into two main approaches: covalent grafting and non-covalent self-assembly. nih.gov Covalent grafting involves the formation of a stable chemical bond between the PEG chain and the target molecule. This can be achieved through a variety of chemical reactions, such as the reaction of an NHS-ester activated PEG with an amine group on a protein. axispharm.com Non-covalent self-assembly relies on weaker interactions, such as hydrophobic or electrostatic forces, to associate the PEG chain with the target molecule. nih.gov The choice of PEGylation strategy depends on the specific application and the nature of the molecule being modified.
Fundamental Role of Azide (B81097) Functionality in Bioorthogonal Chemistry
The azide group is a key player in the field of bioorthogonal chemistry, a set of chemical reactions that can be performed in living systems without interfering with native biological processes. nih.govnih.govkinxcdn.com Azides are small, stable, and generally unreactive towards the functional groups found in biological molecules. nih.govmdpi.com This "invisibility" allows them to be incorporated into biomolecules and then selectively reacted with a complementary partner, such as an alkyne, to form a stable covalent linkage. acs.org
Overview of Azide-Alkyne Cycloaddition Paradigm in Research
The most prominent example of an azide-based bioorthogonal reaction is the azide-alkyne cycloaddition, often referred to as "click chemistry". nih.govnumberanalytics.compublish.csiro.au This reaction, which forms a stable triazole ring, can be catalyzed by copper(I) or proceed without a catalyst if a strained alkyne is used. nih.govwikipedia.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is particularly popular due to its high efficiency and regioselectivity. nih.govnih.gov This reaction has found widespread use in a variety of research areas, including drug discovery, materials science, and bioconjugation. numberanalytics.compublish.csiro.au
Architectural Design Principles: Branched PEG Linkers and Orthogonal Reactivity
The design of N-(Boc-PEG23)-N-bis(PEG3-azide) embodies two key principles of modern molecular engineering: the use of branched architectures and the incorporation of orthogonal reactive groups. Branched PEG linkers, like the one found in this molecule, offer several advantages over their linear counterparts. broadpharm.comaxispharm.com They can increase the payload of a drug delivery system, enhance the solubility of a conjugate, and provide a more defined three-dimensional structure. axispharm.comaxispharm.com
The concept of orthogonal reactivity is also central to the utility of this compound. acs.org The azide groups and the protected amine can be reacted with different partners under different conditions, allowing for the stepwise construction of complex molecules. This level of control is essential for the synthesis of well-defined, multifunctional materials and therapeutics.
Scope and Academic Relevance of N-(Boc-PEG23)-N-bis(PEG3-azide) in Chemical Science
The academic relevance of N-(Boc-PEG23)-N-bis(PEG3-azide) is rooted in its role as an advanced tool for creating multivalent and multifunctional biomaterials and therapeutics. Its unique trifunctional nature allows researchers to move beyond simple linear conjugations and explore more complex, three-dimensional molecular designs.
A significant area of its application is in the development of antibody-drug conjugates (ADCs). Research has shown that using branched linkers can lead to the construction of homogeneous ADCs with a higher drug-to-antibody ratio (DAR) compared to those made with linear linkers. rsc.orgdntb.gov.ua This is a critical factor, as a higher DAR can enhance the cytotoxic potency of the ADC against target cancer cells. dntb.gov.ua A study on anti-HER2 ADCs demonstrated that conjugates constructed with branched linkers exhibited greater in vitro cytotoxicity against HER2-expressing breast cancer cell lines than their counterparts with linear linkers. rsc.orgrsc.org This highlights the potential of branched linkers like N-(Boc-PEG23)-N-bis(PEG3-azide) to produce more effective cancer therapeutics.
The synthesis of such branched linkers is a subject of academic inquiry itself. A study by Ursuegui et al. described a convergent synthesis pathway for creating trifunctional oligoethyleneglycol-amine linkers, which are structurally analogous to the core of N-(Boc-PEG23)-N-bis(PEG3-azide). rsc.org This research underscores the scientific interest in developing efficient methods to produce these valuable molecular building blocks. The ability to create discrete, multifunctional PEG dendrons from these linkers opens up numerous applications where multivalency is a key requirement. rsc.org
Furthermore, in the burgeoning field of PROTACs, the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of the final molecule's efficacy. nih.govprecisepeg.com The length, flexibility, and chemical nature of the linker can significantly impact the formation and stability of the ternary complex, which is essential for protein degradation. nih.gov Branched linkers offer a sophisticated platform for optimizing these parameters. The dual azide groups of N-(Boc-PEG23)-N-bis(PEG3-azide) allow for the attachment of two distinct molecules via click chemistry, which is a highly efficient and widely used method in PROTAC synthesis. rsc.orgresearchgate.net This enables the rapid assembly of libraries of PROTACs with varied structures for screening and optimization. nih.gov
Table 2: Research Findings on Structurally Similar Branched PEG Linkers
| Research Area | Key Finding | Significance | Reference |
| Antibody-Drug Conjugates (ADCs) | Branched linkers enable the construction of homogeneous ADCs with a drug-to-antibody ratio (DAR) of up to 8. | Increased DAR leads to enhanced in vitro cytotoxicity against cancer cells compared to ADCs with linear linkers. | rsc.orgdntb.gov.ua |
| Linker Synthesis | A convergent synthesis for trifunctional oligoethyleneglycol-amine linkers has been developed. | Provides an efficient method to produce branched PEG building blocks for applications requiring multivalency. | rsc.org |
| PROTAC Development | The linker's length and composition are critical for the potency and selectivity of PROTACs. | Branched linkers offer a versatile platform for optimizing the spatial orientation of the ligands and improving the efficacy of the PROTAC. | nih.govnih.gov |
| Nanocarrier Modification | Branched PEG-lipid derivatives can prevent the accelerated blood clearance (ABC) phenomenon observed with linear PEGs. | Improves the safety and pharmacokinetic profile of nanocarrier-based drug delivery systems. | nih.gov |
Properties
Molecular Formula |
C69H138N8O31 |
|---|---|
Molecular Weight |
1575.9 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C69H138N8O31/c1-69(2,3)108-68(78)72-4-10-79-16-22-87-28-30-89-32-34-91-36-38-93-40-42-95-44-46-97-48-50-99-52-54-101-56-58-103-60-62-105-64-66-107-67-65-106-63-61-104-59-57-102-55-53-100-51-49-98-47-45-96-43-41-94-39-37-92-35-33-90-31-29-88-27-21-84-15-9-77(7-13-82-19-25-85-23-17-80-11-5-73-75-70)8-14-83-20-26-86-24-18-81-12-6-74-76-71/h4-67H2,1-3H3,(H,72,78) |
InChI Key |
JMLRZOZTYDSYNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for N Boc Peg23 N Bis Peg3 Azide and Analogous Derivatives
Strategic Design of Precursors and Building Blocks
The design of precursors for the synthesis of N-(Boc-PEG23)-N-bis(PEG3-azide) is centered around a modular approach. This involves the separate synthesis of three key components: a long, monodisperse PEG chain (PEG23), a branched core that will become the N-bis(PEG3-azide) moiety, and the strategic use of protecting groups to ensure selective functionalization.
The precursors for the linear PEG23 segment are typically oligo(ethylene glycol) units that can be coupled together in a stepwise fashion to achieve a defined length. This avoids the polydispersity that arises from direct polymerization of ethylene (B1197577) oxide. The choice of protecting groups for the termini of these oligo(ethylene glycol) building blocks is critical for controlling the directionality of the chain extension.
For the branched N-bis(PEG3-) scaffold, a convergent synthesis strategy is often employed. This involves the preparation of a bifunctional oligo(ethylene glycol)-azide precursor. The reductive coupling of this precursor leads to the formation of a symmetrical dialkylamine with a central nitrogen atom, which serves as the branching point.
The tert-butyloxycarbonyl (Boc) group is selected as the protecting group for the terminal amine of the PEG23 chain due to its stability in various reaction conditions and its facile removal under acidic conditions. This orthogonality is crucial for the final deprotection step without affecting the azide (B81097) functionalities.
Detailed Synthetic Pathways to the Branched PEG Core
The synthesis of monodisperse, long-chain PEGs like PEG23 is often achieved through stepwise methodologies rather than direct polymerization of ethylene oxide, which typically results in a distribution of chain lengths. d-nb.infonih.gov Stepwise synthesis allows for precise control over the molecular weight and structure of the final product. Common strategies include:
Iterative Coupling: This method involves the sequential addition of short, protected PEG units. A typical cycle includes the deprotection of a terminal hydroxyl group, followed by coupling with another PEG monomer that has a reactive leaving group (like a tosylate) at one end and a protected hydroxyl group at the other. nih.gov
Chain Doubling: This approach can accelerate the synthesis of longer PEG chains. It involves the reaction of two PEG chains of equal length, where one has a terminal nucleophile (e.g., a hydroxyl group) and the other has a terminal electrophile (e.g., a tosylate group). beilstein-journals.org
Solid-Phase Synthesis: To simplify purification, PEG chains can be built on a solid support. The synthetic cycle of deprotection and coupling is repeated until the desired chain length is achieved, after which the PEG is cleaved from the resin. nih.gov
These methods often utilize protecting groups such as the dimethoxytrityl (DMTr) group, which is acid-labile, or base-labile groups to control the step-by-step chain elongation. d-nb.info
The synthesis of the nitrogen-centered branched core is a key feature of this molecule. A convergent synthesis pathway is an effective method for creating this trifunctional linker. rsc.org This process involves the reductive coupling of a primary azide with a bifunctional oligo(ethylene glycol)-azide precursor. rsc.org This reaction results in a symmetrical dialkylamine where the central nitrogen atom forms the branch point, and the two arms are composed of the PEG3 chains. rsc.org The mechanism of this reductive coupling can involve the formation of nitrile and imine intermediates that subsequently react with the reduced free amine. rsc.org
An alternative approach to creating branched PEG structures involves using a central core molecule with multiple reactive sites. For example, a molecule with two hydroxyl groups can be used as an initiator for the ring-opening polymerization of ethylene oxide to grow two PEG arms simultaneously. rsc.org
Introduction and Functionalization with Azide Moieties
The azide groups are crucial for the utility of N-(Boc-PEG23)-N-bis(PEG3-azide) in "click chemistry" applications. The introduction of these functionalities is typically achieved through nucleophilic substitution.
The most common method for introducing an azide group onto a PEG chain is a two-step process starting from a terminal hydroxyl group:
Activation of the Hydroxyl Group: The terminal hydroxyl group is first converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to form a mesylate or tosylate ester, respectively.
Nucleophilic Substitution: The activated PEG is then reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion displaces the mesylate or tosylate group via an Sₙ2 reaction to yield the terminal azide. nih.gov
This method is highly efficient and generally proceeds with high conversion rates. The reaction conditions are typically mild, which helps to preserve the integrity of the PEG chain.
| Step | Reagents | Typical Solvents | Purpose |
| Hydroxyl Activation | Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) | To convert the terminal -OH into a good leaving group. |
| Azide Substitution | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | To introduce the azide functionality via nucleophilic substitution. |
Orthogonal Protection and Deprotection Strategies (Boc-Group Chemistry)
In the synthesis of complex molecules with multiple functional groups, an orthogonal protection strategy is essential. fiveable.me This strategy employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. fiveable.me
In the case of N-(Boc-PEG23)-N-bis(PEG3-azide), the tert-butyloxycarbonyl (Boc) group is used to protect the terminal amine of the long PEG23 chain. The key features of Boc protection in this context are:
Stability: The Boc group is stable to the conditions used for PEG chain extension and azidation.
Orthogonality: The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the azide groups are stable under these conditions. This allows for the selective deprotection of the amine without affecting the azide functionalities, making the amine available for subsequent conjugation reactions. nih.gov
Selective Deprotection Methodologies of Boc-Amine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its ease of removal under specific, mild conditions. fishersci.co.uk The selective deprotection of the Boc group in a molecule like N-(Boc-PEG23)-N-bis(PEG3-azide) is a critical step to unmask the primary amine for subsequent functionalization.
Several methods are available for Boc deprotection, with the most common being treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an organic solvent like dichloromethane (DCM). fishersci.co.uk This method is typically fast and efficient, proceeding at room temperature. fishersci.co.uk
For substrates that may be sensitive to strong acids, alternative deprotection methods have been developed. Thermal deprotection, where the Boc-protected compound is heated, offers a catalyst-free method for deprotection. This can be particularly advantageous in continuous flow systems, allowing for precise temperature control and sequential deprotection if multiple, thermally distinct protecting groups are present. nih.gov
Recent research has also explored the use of Lewis acids and other catalytic systems for Boc deprotection under milder conditions. For instance, iron(III) salts have been shown to be effective catalysts for the selective removal of Boc groups. researchgate.net Additionally, enzymatic deprotection methods are being investigated as a green and highly selective alternative, although their application to PEGylated compounds is still an emerging area.
Table 1: Comparison of Boc-Amine Deprotection Methodologies
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Acidolysis | TFA in DCM or HCl in dioxane | Fast, efficient, widely applicable | Harsh conditions may not be suitable for acid-sensitive substrates |
| Thermal Deprotection | Heating in a suitable solvent (e.g., methanol, trifluoroethanol) | Catalyst-free, suitable for continuous flow | High temperatures may not be suitable for all substrates |
| Lewis Acid Catalysis | Iron(III) salts, Zinc Bromide | Milder conditions than strong acids | Catalyst removal may be required |
Subsequent Functionalization of the Amine Site
Once the Boc group is removed to reveal the primary amine, this site can be functionalized with a wide variety of molecules. The primary amine is a versatile functional group that can readily react with several classes of reagents.
A common functionalization reaction is the acylation of the amine with a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. This reaction is widely used in bioconjugation to attach peptides, proteins, or other biomolecules to the PEG linker. mdpi.com The reaction is typically carried out in an aprotic solvent in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Another important reaction is the reductive amination of the amine with an aldehyde or a ketone to form a secondary amine. This reaction provides a means to couple the PEG linker to molecules containing carbonyl functionalities. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride. figshare.com
The free amine can also react with isocyanates to form urea linkages or with sulfonyl chlorides to form sulfonamides, further expanding the range of molecules that can be conjugated to the PEG linker. The choice of functionalization reaction will be dictated by the desired application of the final conjugate.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in multi-step syntheses of complex molecules like N-(Boc-PEG23)-N-bis(PEG3-azide). Key parameters that are often optimized include reaction temperature, reaction time, solvent, and the stoichiometry of the reactants and catalysts.
For the azidation step, which typically involves the reaction of a PEG-mesylate or -tosylate with sodium azide, the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF) to ensure the solubility of the reactants. The temperature is typically elevated to drive the reaction to completion, and the reaction time is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A slight excess of sodium azide is often used to ensure complete conversion of the leaving group. Research has shown that optimizing these conditions can lead to near-quantitative yields for the azidation of PEG derivatives. mdpi.com
In the context of "click chemistry," where the azide groups of the PEG linker would be reacted with an alkyne-containing molecule, the optimization of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is well-documented. Factors such as the copper source, the ligand for the copper catalyst, the solvent, and the temperature all play a significant role in the reaction efficiency and yield. For instance, studies have shown that the pressure and temperature are key variables affecting the yield of CuAAC reactions in supercritical carbon dioxide. nih.gov
Table 2: Representative Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reagents and Conditions | Typical Yield |
| Mesylation of PEG-OH | Methanesulfonyl chloride, triethylamine, in DCM, 0 °C to RT | >95% |
| Azidation of PEG-OMs | Sodium azide in DMF, 80-100 °C | >90% |
| Boc Deprotection (Acidic) | TFA in DCM, RT | >95% |
| Amine Functionalization (Amide bond) | Carboxylic acid, DCC, DMAP in DCM, RT | 80-95% |
Purification and Isolation Techniques for Research-Grade Compounds
The purification of PEGylated compounds presents unique challenges due to the polydispersity of the PEG chains and the often-similar physicochemical properties of the starting materials, products, and byproducts. A combination of chromatographic and non-chromatographic techniques is often employed to achieve high purity for research-grade compounds.
Size Exclusion Chromatography (SEC) is a widely used technique for purifying PEG derivatives based on their hydrodynamic volume. It is particularly effective for removing small molecule reagents and byproducts from the much larger PEGylated product.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for the purification of PEGylated compounds. By selecting an appropriate column (e.g., C18) and optimizing the mobile phase gradient (typically a mixture of water and acetonitrile with an additive like TFA), it is possible to separate PEG derivatives with subtle differences in their structure. ingenieria-analitica.com Preparative HPLC allows for the isolation of gram-scale quantities of highly pure material. nih.gov
Ion-Exchange Chromatography (IEC) can be used to purify PEG derivatives that carry a net charge. This technique separates molecules based on their interaction with a charged stationary phase.
Precipitation is a simple and effective method for the initial purification and isolation of PEGylated compounds. The addition of a non-solvent, such as diethyl ether or cold isopropanol, to a solution of the PEG derivative can induce its precipitation, leaving more soluble impurities in the solution.
Considerations for Scalability in Laboratory Synthesis
Scaling up the synthesis of a complex molecule like N-(Boc-PEG23)-N-bis(PEG3-azide) from the milligram to the gram scale or larger requires careful consideration of several factors to ensure that the reaction is safe, efficient, and reproducible.
Reaction Stoichiometry and Concentration: While in small-scale synthesis, an excess of reagents is often used to drive reactions to completion, in a scaled-up process, the stoichiometry is typically optimized to be closer to equimolar to reduce costs and simplify purification. The concentration of the reaction mixture may also need to be adjusted to manage heat transfer and mixing.
Heat Transfer: Many of the reactions involved in the synthesis of PEG derivatives are exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The choice of reactor and the use of external cooling are important considerations.
Mixing: Ensuring efficient mixing is critical for achieving uniform reaction conditions and high yields, especially for viscous solutions of PEG derivatives. The type of stirrer and the stirring speed may need to be adjusted for larger reaction volumes.
Purification: Purification methods that are suitable for small-scale synthesis, such as column chromatography on silica gel, may not be practical for large-scale production. Alternative methods like preparative HPLC, tangential flow filtration, or crystallization may need to be developed and optimized.
Solid-Phase Synthesis: For the synthesis of well-defined, monodisperse PEG derivatives, solid-phase synthesis offers several advantages for scalability. nih.gov In this approach, the PEG chain is grown on a solid support, which simplifies the purification process as excess reagents and byproducts can be removed by simple washing steps. nih.gov This method is particularly well-suited for automation and can be used to produce multi-gram quantities of high-purity PEG derivatives. nih.govresearchgate.net However, the loading capacity of the resin and the potential for incomplete reactions at each step are important considerations.
Liquid-Phase Synthesis: While purification can be more challenging, liquid-phase synthesis is often more amenable to very large-scale production in traditional chemical reactors. researchgate.net The development of efficient purification strategies is key to the successful scale-up of liquid-phase syntheses of PEG derivatives. researchgate.net
Advanced Reaction Chemistry and Mechanistic Studies
Click Chemistry Engagements of Terminal Azide (B81097) Moieties
The two terminal azide groups on the N-(Boc-PEG23)-N-bis(PEG3-azide) molecule are key to its functionality, enabling covalent ligation to molecules containing corresponding reactive partners, primarily alkynes. researchgate.netnih.govresearchgate.net These reactions are characterized by their high yields and tolerance of a wide range of functional groups, making them ideal for modifying complex biomolecules. nih.gov The most prominent of these reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). broadpharm.comwikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research and Mechanistic Insights
The CuAAC reaction is a powerful method for forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species. nih.govwikipedia.org This reaction is highly regioselective and proceeds under mild, often aqueous, conditions. acs.orgrsc.org The mechanism, while complex, is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.govnih.gov Recent studies suggest that the catalytic cycle may involve dinuclear copper species, which are believed to be part of the kinetically favored pathway. nih.govnih.gov The Boc-protected amine on the main PEG chain remains unaffected by these conditions, allowing for subsequent deprotection and further functionalization. biochempeg.com
The kinetics of CuAAC reactions are influenced by several factors, including the solvent, the concentration of reactants, and the nature of the copper catalyst and any associated ligands. rsc.orgresearchgate.net Generally, CuAAC reactions are characterized by fast kinetics, with second-order rate constants typically in the range of 10 to 100 M⁻¹s⁻¹. broadpharm.com
While specific kinetic data for N-(Boc-PEG23)-N-bis(PEG3-azide) is not extensively published, studies on analogous PEGylated azides provide insight. The presence of the PEG chains can influence reaction rates; for instance, sequential glycol units near the alkyne moiety have been observed to reduce the CuAAC reaction rate in some systems. nih.gov Conversely, conducting the reaction in molten PEG has been shown to be an effective medium, serving as both a solvent and a chelating agent for the copper catalyst. rsc.orgresearchgate.net The reaction kinetics can also exhibit complex, discontinuous behavior, with the rate law orders in catalyst and reagents changing as the reaction progresses, which has been attributed to the involvement of multiple copper species in the mechanism. nih.gov
| Reactant System | Typical Rate Constant (k₂) | Conditions |
| General CuAAC | 10 - 100 M⁻¹s⁻¹ | Aqueous buffer, Room Temp. |
| PEG-Azide + Alkyne | Variable | Dependent on PEG length and proximity to azide |
The efficiency and rate of the CuAAC reaction are profoundly impacted by the choice of copper(I)-stabilizing ligands. rsc.orgresearchgate.net These ligands serve multiple purposes: they prevent the disproportionation and oxidation of the active Cu(I) catalyst, enhance its solubility in aqueous media, and accelerate the cycloaddition. jenabioscience.com Tris(triazolylmethyl)amine derivatives, such as tris(hydroxypropyltriazolyl)methylamine (THPTA), are widely recognized as highly effective accelerating ligands. researchgate.net
Research has shown that ligand structure, including chelate arm length and steric hindrance, can be tailored to optimize reaction kinetics. rsc.org For example, reducing the chelate arm length of tripodal amine ligands can significantly increase the reactivity of the copper complex. rsc.org However, this increased reactivity can sometimes be accompanied by a higher degree of catalyst oxidation. rsc.org The presence of the PEG chains in N-(Boc-PEG23)-N-bis(PEG3-azide) may also play a role, potentially improving water solubility and mitigating steric effects between the reacting molecules. acs.org The choice of the copper salt's anion (e.g., bromide, chloride, triflate) also influences the kinetics, with halides often leading to the fastest rates. researchgate.netrsc.org
| Ligand | Class | Key Features |
| THPTA | Accelerating, Stabilizing | High water solubility, protects biomolecules from oxidation, does not inhibit in excess. |
| TBTA | Accelerating, Stabilizing | Effective in organic/aqueous mixtures, can cause inhibition when in excess. |
| PMDETA | Accelerating | Used with CuBr, effective in various solvents including DMF. acs.org |
Reactivity and Derivatization of the Boc-Protected Amine Group
The Boc-protected amine is a cornerstone of this linker's utility, offering a stable yet selectively cleavable site for subsequent conjugation. The tert-butyloxycarbonyl group is a widely employed protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com
Research into Deprotection Kinetics and Efficiency
The removal of the Boc protecting group is typically accomplished through acid-catalyzed hydrolysis. researchgate.net Common reagents for this transformation include trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent like dioxane. researchgate.netnih.gov The mechanism of Boc deprotection with TFA involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. commonorganicchemistry.com
Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed important mechanistic details. For instance, the HCl-catalyzed deprotection of certain Boc-protected amines has been shown to exhibit a second-order dependence on the HCl concentration. researchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov In contrast, deprotection with TFA can show a more complex kinetic profile, sometimes exhibiting an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, necessitating a large excess of the acid to achieve a reasonable reaction rate. nih.gov
The efficiency of Boc deprotection is influenced by the choice of acid and solvent. A 4M solution of HCl in anhydrous dioxane is a common and effective reagent, often achieving rapid and selective deprotection of Nα-Boc groups in peptides within 30 minutes at room temperature. nih.govarizona.eduxjtlu.edu.cn This method has demonstrated good selectivity, for example, in the presence of tert-butyl esters and ethers. researchgate.netnih.govarizona.edu
Table 1: Comparison of Common Boc Deprotection Reagents
| Reagent | Typical Conditions | Mechanistic Notes | Efficiency & Selectivity |
| Trifluoroacetic acid (TFA) | Neat or in Dichloromethane (B109758) (DCM) | Protonation followed by loss of tert-butyl cation and decarboxylation. commonorganicchemistry.com | High efficiency, but can sometimes require a large excess. Can be less selective with other acid-labile groups. nih.gov |
| Hydrogen Chloride (HCl) in Dioxane | 4M solution, room temperature | Second-order dependence on [HCl] in some cases, suggesting a general acid-catalyzed mechanism. researchgate.netnih.gov | Fast and efficient, often with high selectivity for N-Boc over some other protecting groups. nih.govarizona.edu |
Amine-Reactive Chemistry for Conjugation (e.g., Amide Bond Formation)
Once the Boc group is removed to unveil the primary amine, this nucleophilic site becomes available for a host of conjugation reactions. Among the most prevalent is the formation of a stable amide bond through reaction with an activated carboxylic acid. libretexts.org This reaction is fundamental in peptide synthesis and the covalent attachment of molecules to proteins and other biomolecules. libretexts.orgyoutube.com
The formation of an amide bond typically requires the activation of the carboxylic acid component. Common coupling reagents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov For challenging couplings, such as those involving electron-deficient amines, the use of EDC with a catalytic amount of HOBt and an equivalent of 4-dimethylaminopyridine (B28879) (DMAP) can significantly improve reaction yields. nih.gov The mechanism is thought to proceed through an acyliminium ion intermediate. nih.gov
Enzymatic methods for amide bond formation are also gaining prominence, offering high specificity and mild reaction conditions. nih.gov Enzymes such as those from the ATP-grasp family can catalyze amide bond formation by activating the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate. nih.gov
Exploration of Orthogonal Reactivity in Multi-Step Conjugation Strategies
The true power of N-(Boc-PEG23)-N-bis(PEG3-azide) lies in the orthogonal reactivity of its two distinct functional moieties: the Boc-protected amine and the terminal azides. Orthogonal protecting groups are those that can be removed under different conditions, allowing for the sequential modification of a molecule at different sites without interfering with other protected functionalities. thieme-connect.denih.gov
In this linker, the Boc group is acid-labile, while the azide groups are stable to acidic conditions. organic-chemistry.org Conversely, the azide groups can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), under conditions that leave the Boc-protected amine intact. nanosoftpolymers.com This orthogonality allows for a two-step conjugation strategy:
Azide-based conjugation: The azide functionalities can be reacted with an alkyne-containing molecule via CuAAC to form a stable triazole linkage. This reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. nanosoftpolymers.com
Amine-based conjugation: Following the azide-alkyne cycloaddition, the Boc group can be removed using an acid like TFA or HCl to expose the primary amine. This newly deprotected amine can then be conjugated to a second molecule, for example, through amide bond formation as described previously.
This stepwise approach enables the precise and controlled assembly of complex molecular architectures, making this linker a valuable tool for applications such as targeted drug delivery, where one part of the linker might be attached to a targeting ligand and the other to a therapeutic agent.
Solvent Effects and Reaction Environment Influences on Reactivity
For Boc deprotection, while dichloromethane (DCM) and dioxane are traditionally used, there is a growing trend towards greener solvents. nih.gov The rate of acid-catalyzed deprotection can be highly dependent on the solvent's polarity and its ability to stabilize the charged intermediates formed during the reaction. researchgate.net
The reaction environment also encompasses factors such as pH and the presence of additives. For CuAAC, maintaining the copper in its active Cu(I) oxidation state is critical. This is often achieved by adding a reducing agent like sodium ascorbate (B8700270). However, the combination of copper and ascorbate can generate reactive oxygen species (ROS), which can lead to oxidative damage of sensitive biomolecules. acs.org The choice of ligand for the copper catalyst can help to mitigate this issue and can also influence the reaction rate. nih.gov
Bioconjugation Technologies and Methodologies
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate with combined or novel properties. The azide groups on N-(Boc-PEG23)-N-bis(PEG3-azide) are primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two prominent examples of click chemistry. broadpharm.com These reactions are highly favored in bioconjugation due to their high specificity, quantitative yields, and compatibility with aqueous environments and a wide range of biological functional groups. axispharm.com The branched nature of this linker allows for multivalent conjugations, where two different alkyne-containing molecules can be attached to a single point, or it can be used to create dimeric structures of a single molecule. axispharm.com
Site-specific functionalization ensures that a modification occurs at a precise, predetermined location on a biomacromolecule. This is crucial for preserving the biological activity and structural integrity of sensitive molecules like proteins and nucleic acids. The use of azide-alkyne click chemistry provides a powerful method for achieving such precision.
The covalent attachment of PEG chains, or PEGylation, to proteins and peptides is a well-established strategy to enhance their therapeutic properties, including increased hydrodynamic size, improved serum half-life, and reduced immunogenicity. Branched PEG structures have been shown to be particularly effective in improving pharmacokinetic profiles. axispharm.com
A compound like N-(Boc-PEG23)-N-bis(PEG3-azide) can be used in a multi-step process for site-specific protein modification. First, an alkyne functional group must be introduced into the protein at a specific site. This can be achieved through several methods:
N-terminal Modification: The α-amino group at the N-terminus of a protein has a unique pKa that can be selectively targeted under specific pH conditions to introduce an alkyne handle.
Unnatural Amino Acid Incorporation: Genetic code expansion techniques allow for the incorporation of non-canonical amino acids containing alkyne groups (e.g., propargylglycine) at specific positions in the protein's sequence during its expression.
Enzymatic Labeling: Enzymes like sortase can be used to ligate a peptide containing an alkyne group to a specific recognition motif engineered into the target protein.
Once the protein is "alkyne-tagged," the bis-azide linker can be attached via CuAAC or SPAAC. The dual azide functionality allows for the creation of protein dimers or the attachment of two different alkyne-modified molecules (e.g., a targeting ligand and a fluorescent probe) to the protein. After this conjugation, the Boc group can be deprotected to reveal an amine, which can be used to attach a third molecule, such as a drug payload.
| Methodology | Principle | Typical Reagents | Advantages | Limitations |
|---|---|---|---|---|
| N-Terminal Modification | Selective acylation or transamination of the N-terminal α-amine. | Alkyne-NHS esters, Alkyne-aldehydes | Universal for most proteins, avoids modification of internal lysine residues. | Requires specific pH control, potential for low efficiency if N-terminus is inaccessible. |
| Unnatural Amino Acid Incorporation | Genetic encoding of an alkyne-containing amino acid via an orthogonal tRNA/synthetase pair. | L-Homopropargylglycine, p-Ethynyl-L-phenylalanine | High site-specificity, allows internal labeling. | Requires recombinant protein expression systems, can affect protein folding/activity. |
| Enzymatic Labeling | Enzyme-mediated ligation of an alkyne-peptide to a protein recognition sequence. | Sortase A, Formylglycine-generating enzyme | Highly specific, occurs under mild physiological conditions. | Requires engineering of a recognition tag onto the protein of interest. |
The functionalization of oligonucleotides (ONs) and their analogs is critical for applications in diagnostics, therapeutics, and nanotechnology. PEGylation of ONs can improve their pharmacokinetic properties by increasing enzymatic stability and reducing renal clearance. Highly branched PEG architectures have shown superior properties in cellular uptake and gene regulation efficacy.
The derivatization process mirrors that for proteins. An alkyne group is first incorporated into the oligonucleotide, typically during solid-phase synthesis using a phosphoramidite reagent containing a terminal alkyne. This modification can be placed at the 5' or 3' terminus, or internally via a modified nucleobase. Subsequently, a bis-azide linker like N-(Boc-PEG23)-N-bis(PEG3-azide) can be conjugated to the alkyne-modified ON. This strategy allows for:
Dimerization: Creating dimeric ONs for applications requiring multivalent binding.
Bifunctionalization: Attaching two different molecules, such as a cell-penetrating peptide and a fluorescent dye, to a single ON for enhanced delivery and tracking.
Scaffolding: Using the ON as a backbone to assemble complex nanostructures where the bis-azide linker serves as a branching point.
The surface modification of nanoparticles (NPs) is essential for their use in biomedical applications. A dense layer of PEG on the NP surface ("PEGylation") creates a hydrophilic shield that reduces nonspecific protein adsorption, prevents aggregation, and prolongs circulation time in the body. nih.gov Branched PEG coatings can offer enhanced "stealth" properties compared to linear PEG of similar molecular weight. nih.gov
N-(Boc-PEG23)-N-bis(PEG3-azide) is well-suited for NP functionalization. The process typically involves:
NP Synthesis: Creation of the core nanoparticle (e.g., gold, iron oxide, liposome).
Surface Activation: Modification of the NP surface with alkyne groups.
Click Reaction: Conjugation of the bis-azide PEG linker to the alkyne-functionalized surface.
The two azide groups can be used to attach targeting ligands (e.g., antibodies, peptides) that recognize specific cell surface receptors, thereby directing the nanoparticle to a desired tissue or cell type. The long PEG spacer ensures that these ligands are extended away from the nanoparticle surface, minimizing steric hindrance and improving their binding efficiency.
| PEG Architecture | Property | Observed Effect | Reference |
|---|---|---|---|
| Linear PEG | Stability | Increases colloidal stability and reduces protein adsorption. | nih.gov |
| Branched PEG | Stability | Provides higher PEG density, leading to enhanced "stealth" properties and stability. | nih.gov |
| Linear PEG | Cellular Uptake | Generally reduces non-specific cellular uptake compared to unmodified NPs. | nih.gov |
| Branched PEG | Cellular Uptake | May further reduce cellular uptake due to increased resistance to biomolecule adhesion. | nih.gov |
| Branched PEG | Diffusion | Enhances diffusion through extracellular matrix models compared to linear PEG. | nih.gov |
Molecular probes are essential tools for visualizing and studying biological processes in real-time. A branched linker like N-(Boc-PEG23)-N-bis(PEG3-azide) can serve as a central scaffold for building sophisticated, multifunctional probes. For instance, a bifunctional probe could be synthesized by reacting one azide arm with an alkyne-modified fluorescent dye (for imaging) and the other azide arm with an alkyne-modified photo-crosslinker (for identifying binding partners). The Boc-protected amine could then be deprotected and coupled to a targeting moiety to direct the probe to a specific subcellular location or protein. This modular approach, enabled by the orthogonal reactive groups on the linker, facilitates the rapid synthesis of diverse probes for a wide range of chemical biology applications. nih.gov
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a cornerstone of life sciences research. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is exploited in a multitude of applications, including immunoassays (ELISA), affinity chromatography, and pull-down assays. nih.gov
Reagents that are structurally analogous to N-(Boc-PEG23)-N-bis(PEG3-azide), but with the Boc-amine replaced by biotin, are powerful tools for creating multivalent biotinylated constructs. nih.govbroadpharm.com For example, a Biotin-PEG-N-bis(PEG-azide) reagent allows for the dual functionalization of a molecule while incorporating a biotin tag for detection or purification. nih.govbroadpharm.com
The synthesis of a branched biotin bis-azide chassis enables a "late-stage functionalization" strategy. nih.gov Researchers can first synthesize this core biotinylated linker. Then, the two azide groups can be independently or simultaneously reacted with various alkyne-containing molecules (e.g., drugs, peptides, imaging agents) via click chemistry to rapidly generate a library of biotinylated probes for screening and analysis. The long, hydrophilic PEG spacer is crucial in this context, as it ensures that the biotin moiety remains accessible for binding to streptavidin, even when large molecules are conjugated to the azide arms. nih.gov
Site-Specific Functionalization of Biomacromolecules
Applications in Polymer and Materials Science Research
The distinct trifunctional nature of N-(Boc-PEG23)-N-bis(PEG3-azide) allows for its use as a sophisticated building block in materials science. The presence of two azide groups enables dual "click" reactions, while the protected amine offers a secondary, orthogonal site for conjugation after deprotection.
Synthesis of Advanced Branched Polymeric Architectures
The structure of N-(Boc-PEG23)-N-bis(PEG3-azide) is inherently suited for creating complex, branched polymers. The two terminal azide groups can react with alkyne-functionalized monomers or polymers through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. nih.govbiochempeg.com This allows the molecule to act as a branching point, connecting two separate polymer chains.
Researchers can employ a "grafting-to" strategy where pre-synthesized polymers with alkyne end-groups are "clicked" onto the N-(Boc-PEG23)-N-bis(PEG3-azide) core. Alternatively, it can be used in "graft-through" polymerizations with norbornene-based monomers. nih.gov The long PEG23 chain enhances the solubility of the resulting architecture in aqueous and organic media, a crucial factor for both synthesis and biomedical applications. axispharm.comaxispharm.com After the initial branched structure is formed, the Boc-protecting group can be removed under mild acidic conditions to reveal a primary amine. axispharm.combroadpharm.com This amine can then be used as an initiation site for another type of polymerization or as a point of attachment for other functional molecules, leading to even more complex, multi-functional polymeric structures.
Design and Fabrication of Hydrogel and Soft Material Scaffolds
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used in tissue engineering and drug delivery. The formation of these networks requires cross-linking, and N-(Boc-PEG23)-N-bis(PEG3-azide) is an effective cross-linking agent. Its two azide arms can react with di-alkyne or multi-alkyne functionalized polymers, such as PEG-tetraalkyne, to form a stable, covalently cross-linked hydrogel network via click chemistry. rsc.orgacs.org
The use of click chemistry for hydrogel formation offers several advantages, including high reaction efficiency, orthogonality (the reaction does not interfere with most biological functional groups), and the ability to perform the reaction under physiological conditions. cellulosechemtechnol.ro This makes it possible to encapsulate sensitive biological molecules or even living cells within the hydrogel matrix during its formation. The long, flexible PEG23 chain of the linker contributes to the elasticity and water-retention capacity of the hydrogel. The properties of the resulting hydrogel, such as stiffness, pore size, and degradation rate, can be precisely controlled by adjusting the concentration and molecular weight of the precursors. cellulosechemtechnol.ro
| Feature | Implication in Hydrogel Design |
| Dual Azide Groups | Enables efficient cross-linking with multi-alkyne polymers to form the hydrogel network. rsc.org |
| Long PEG23 Chain | Enhances hydrophilicity, water retention, and flexibility of the scaffold. |
| Boc-Protected Amine | Allows for post-fabrication functionalization of the hydrogel after deprotection. |
Surface Functionalization for Biomaterial Interfaces and Biosensor Platforms
Modifying the surfaces of biomaterials is critical for improving their biocompatibility and functionality. researchgate.netnih.gov N-(Boc-PEG23)-N-bis(PEG3-azide) can be used to create branched PEG coatings on surfaces, a process known as PEGylation. Densely packed PEG layers are known to resist protein adsorption and cell adhesion, which is beneficial for creating "stealth" nanoparticles with long circulation times in the body. nih.gov
The functionalization process typically involves first modifying a surface (e.g., a silicon wafer, gold nanoparticle, or polymer substrate) to introduce alkyne groups. The N-(Boc-PEG23)-N-bis(PEG3-azide) can then be attached via one or both of its azide arms. This creates a branched PEG brush layer on the surface. The remaining azide groups or the deprotected amine can be used to immobilize specific bioactive ligands, such as peptides or antibodies, for targeted cell interactions or biosensing applications. biochempeg.com This layered approach allows for the creation of multifunctional interfaces that combine the anti-fouling properties of PEG with the specific biological activity of the immobilized ligand. nih.gov
Engineering of Stimuli-Responsive Polymeric Systems for Research Purposes
Stimuli-responsive polymers, or "smart" polymers, are materials that change their properties in response to external triggers like pH, temperature, or light. magtech.com.cnrsc.org While N-(Boc-PEG23)-N-bis(PEG3-azide) is not inherently stimuli-responsive, its versatile chemical handles allow it to be integrated into such systems.
For example, the deprotected amine can be reacted with a pH-sensitive molecule, or the azide groups can be used to "click" on a temperature-responsive polymer segment like poly(N-isopropylacrylamide) (PNIPAAm). nih.gov By incorporating this compound as a linker or branching point, researchers can create complex architectures where different parts of the polymer respond to different stimuli. For instance, a drug could be attached to the linker via a bond that is stable at physiological pH but cleaves in the acidic environment of a tumor, leading to targeted drug release. mdpi.com The ability to construct such precisely defined systems is essential for advancing research in targeted drug delivery and diagnostics. nih.gov
PROTAC (Proteolysis Targeting Chimeras) Linker Research
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. nih.govbiochempeg.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. The linker is a critical component that dictates the efficacy of the PROTAC. nih.govaxispharm.com
Design Principles for PROTAC Linkers Utilizing N-(Boc-PEG23)-N-bis(PEG3-azide)
While typically used for creating larger polymeric structures, the principles governing the utility of N-(Boc-PEG23)-N-bis(PEG3-azide) are relevant to its theoretical application in advanced PROTAC design, particularly for multi-target or branched PROTACs.
Key Design Principles:
Vector and Valency: The branched nature of this compound allows for the attachment of multiple molecules. In a PROTAC context, one azide arm could be attached to the target protein ligand and the other to the E3 ligase ligand. The central core, after deprotection of the amine, could be used to attach a third functional group, such as a fluorescent dye for imaging or a targeting moiety to direct the PROTAC to a specific cell type. This creates a multi-valent or multi-functional PROTAC.
Flexibility and Ternary Complex Formation: The primary role of the linker is to position the target protein and the E3 ligase in a productive orientation for ubiquitination. The long and flexible PEG chains provide a wide range of motion, allowing the two ends of the PROTAC to bind their respective proteins effectively and facilitate the formation of a stable ternary complex. nih.gov
Modular Synthesis: The orthogonal reactive groups (azides and a protected amine) allow for a modular and convergent synthesis strategy. The protein-of-interest ligand (containing an alkyne) and the E3 ligase ligand (also with an alkyne) can be synthesized separately and then "clicked" onto the two azide arms of the linker. nih.gov This approach simplifies the synthesis and allows for the rapid creation of a library of PROTACs with varying components.
| PROTAC Linker Parameter | Role of N-(Boc-PEG23)-N-bis(PEG3-azide) Structure |
| Length & Flexibility | The long PEG23 and flexible PEG3 chains provide optimal spatial separation and orientation for the two ligands. nih.gov |
| Solubility | The hydrophilic nature of the extensive PEG chains enhances the water solubility of the entire PROTAC molecule. biochempeg.com |
| Attachment Chemistry | Dual azide groups allow for efficient and specific "click" conjugation to alkyne-modified ligands. nih.gov |
| Modularity | The orthogonal Boc-amine allows for the potential addition of a third functional element (e.g., imaging agent, targeting ligand). |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques for Structural Confirmation of Derivatives and Conjugates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of PEG derivatives. However, the analysis of azido-functionalized PEGs presents a significant challenge. The proton signals of the methylene (B1212753) group adjacent to the azide (B81097) function (–CH₂–N₃) often have chemical shifts that are obscured by the large, broad signal from the repeating ethylene (B1197577) glycol units of the PEG backbone. nih.gov This overlap makes direct quantification and confirmation difficult. nih.gov
To overcome this analytical hurdle, a robust method involves the chemical derivatization of the azide groups into 1,2,3-triazoles via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). nih.govresearchgate.net This reaction creates new, distinct proton signals for the triazole ring and adjacent methylene groups, which appear in a region of the NMR spectrum that is free from the interference of the main PEG signal. nih.gov For instance, the newly formed triazole proton signal (R-CH₂-triazole) appears significantly downfield, allowing for clear integration and accurate quantification of the azide functionalization. nih.gov
Table 1: Hypothetical ¹H-NMR Chemical Shifts for Structural Confirmation
| Protons | Expected Chemical Shift (ppm) - Pre-derivatization | Expected Chemical Shift (ppm) - Post-derivatization (Triazole Adduct) | Rationale for Shift |
|---|---|---|---|
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | ~3.64 | The core PEG structure remains unchanged. |
| Boc Group (-C(CH₃)₃) | ~1.43 | ~1.43 | The protecting group is unaffected by the specific derivatization of the azide. |
| Azide-adjacent Methylene (-CH₂-N₃) | ~3.38 | N/A | This signal is often obscured by the ¹³C satellite peaks of the PEG manifold. nih.gov |
| Triazole Ring Proton | N/A | ~7.5 - 8.0 | Formation of the aromatic triazole ring results in a significant downfield shift. |
| Triazole-adjacent Methylene (-CH₂-triazole) | N/A | ~4.5 - 4.8 | The electron-withdrawing nature of the triazole ring shifts the adjacent methylene protons downfield, away from the PEG signal. nih.gov |
High-Resolution Mass Spectrometry for Molecular Mass Verification
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular identity of N-(Boc-PEG23)-N-bis(PEG3-azide) by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for large, polar molecules like PEG derivatives.
HRMS analysis verifies the successful synthesis by matching the experimentally measured mass to the theoretically calculated exact mass of the compound. The high resolution allows for the differentiation between compounds with very similar nominal masses. For N-(Boc-PEG23)-N-bis(PEG3-azide), the expected molecular weight is 1575.90 g/mol . axispharm.com The observed mass spectrum would typically show the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common in ESI and MALDI analysis of polyethers.
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion Species | Chemical Formula | Theoretical m/z |
|---|---|---|
| [M] | C₆₉H₁₃₈N₈O₃₁ | 1575.95 |
| [M+H]⁺ | [C₆₉H₁₃₉N₈O₃₁]⁺ | 1576.96 |
| [M+Na]⁺ | [C₆₉H₁₃₈N₈NaO₃₁]⁺ | 1598.94 |
| [M+K]⁺ | [C₆₉H₁₃₈KN₈O₃₁]⁺ | 1614.91 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to confirm the presence of key functional groups within the molecule.
Infrared (IR) Spectroscopy is particularly effective for identifying the characteristic azide and carbonyl functionalities. The azide group (–N₃) exhibits a strong, sharp, and highly characteristic absorption band in a relatively clear region of the spectrum, making it easy to identify. The Boc-protecting group's carbonyl (C=O) and the PEG backbone's ether (C-O-C) linkages also produce strong, identifiable signals.
Raman Spectroscopy provides valuable information about the carbon backbone and non-polar bonds. For PEG derivatives, Raman spectra clearly show vibrations associated with the C-C and C-O backbone, as well as various CH₂ rocking and twisting modes. researchgate.net Analysis of these bands can provide insights into the conformational state of the polymer chains. researchgate.netnih.gov
Table 3: Key Vibrational Modes for N-(Boc-PEG23)-N-bis(PEG3-azide)
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Azide (-N₃) | IR | ~2100 | Asymmetric Stretch |
| Boc Carbonyl (C=O) | IR | ~1700 | Stretch |
| PEG Ether (C-O-C) | IR | ~1100 | Asymmetric Stretch |
| PEG Backbone (C-C, C-O) | Raman | ~1130 | Stretch researchgate.net |
| CH₂ Group | Raman | ~1480 | Scissoring/Deformation researchgate.net |
| CH₂ Group | Raman | ~1280 | Twisting researchgate.net |
Chromatographic Methods for Purity Assessment and Separation of Reaction Products
Chromatographic techniques are fundamental for assessing the purity of N-(Boc-PEG23)-N-bis(PEG3-azide) and for separating the final product from unreacted starting materials, byproducts, and oligomers of different lengths.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for characterizing the molecular weight distribution of polymers. youtube.comyoutube.com GPC separates molecules based on their hydrodynamic volume in solution. youtube.com Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer elution path. youtube.com
For N-(Boc-PEG23)-N-bis(PEG3-azide), GPC is used to confirm that the polymer is monodisperse (i.e., has a narrow distribution of molecular weights) and to verify its average molecular weight. nih.gov The analysis provides critical data points such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a highly homogeneous sample. The system is typically calibrated using a series of narrow PEG standards. waters.com
Table 4: Representative Gel Permeation Chromatography (GPC) Data
| Parameter | Description | Typical Value for a High-Purity Sample |
|---|---|---|
| Peak Retention Time | Elution time corresponding to the highest point of the peak. | Dependent on column and conditions. |
| Peak Molecular Weight (Mp) | Molecular weight at the peak maximum. | ~1575 Da |
| Number-Average MW (Mn) | Statistical average molecular weight of all polymer chains in the sample. | ~1550 - 1600 Da |
| Weight-Average MW (Mw) | An average that accounts for the relative contribution of heavier chains. | ~1560 - 1620 Da |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | < 1.05 |
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of synthetic compounds and for separating complex mixtures. For PEG derivatives, reversed-phase HPLC (RP-HPLC) is often employed, where separation is based on differences in polarity.
HPLC can effectively separate the target compound, N-(Boc-PEG23)-N-bis(PEG3-azide), from more polar or less polar impurities, such as incompletely functionalized starting materials or byproducts from the synthesis. rsc.org A gradient elution, typically with a mixture of water and a more non-polar organic solvent like acetonitrile, is used to resolve the components of the mixture. rsc.org Detection is commonly performed using a UV detector, which can detect the Boc-protecting group, or an Evaporative Light Scattering Detector (ELSD), which is sensitive to any non-volatile analyte. rsc.org The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Table 5: Example High-Performance Liquid Chromatography (HPLC) Purity Analysis
| Peak ID | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| 1 | 4.2 | 1.2 | Potential Impurity (e.g., unreacted starting material) |
| 2 | 15.8 | 98.5 | N-(Boc-PEG23)-N-bis(PEG3-azide) |
Rheological Studies of Fabricated Soft Materials (e.g., Hydrogels)
Rheology is the study of the flow and deformation of matter. For soft materials like hydrogels, rheological studies are crucial for understanding their mechanical properties, which in turn dictate their suitability for various applications. When N-(Boc-PEG23)-N-bis(PEG3-azide) is used to form a hydrogel, for instance, by crosslinking the azide groups with a suitable alkyne-functionalized molecule, rheological measurements can provide insights into the gelation kinetics, the strength of the resulting gel, and its viscoelastic nature.
Key Rheological Parameters and Their Significance:
Storage Modulus (G') and Loss Modulus (G''): Oscillatory rheology is commonly used to measure the storage modulus (G'), which represents the elastic (solid-like) component of the material, and the loss modulus (G''), which represents the viscous (liquid-like) component.
For a well-formed hydrogel, G' is typically significantly higher than G'', indicating a predominantly elastic behavior. nih.gov
The evolution of G' and G'' over time can be monitored to determine the gelation time , which is the point at which the network structure is formed, often identified as the crossover point where G' > G''. mdpi.com
Frequency Sweep: By varying the frequency of the oscillation, one can probe the time-dependent behavior of the hydrogel. A stable hydrogel network will typically show G' and G'' to be relatively independent of frequency over a certain range. nih.gov
Strain Sweep: This test identifies the linear viscoelastic region (LVR) of the hydrogel, which is the range of strain over which the material's structure remains intact and the moduli are independent of the applied strain. mdpi.com Beyond the LVR, the structure may begin to break down, leading to a decrease in the moduli. This provides information about the hydrogel's structural integrity and its ability to withstand deformation. nih.gov
Shear Thinning and Recovery: Many hydrogels exhibit shear-thinning behavior, where their viscosity decreases under applied shear stress. This is a desirable property for injectable hydrogels. Rheological tests can also assess the material's ability to recover its mechanical properties after the stress is removed, which is indicative of self-healing capabilities. mdpi.com
Illustrative Data for a Branched PEG Hydrogel System:
The following table presents hypothetical rheological data for a hydrogel formed using a branched, azide-functionalized PEG, similar in concept to what might be expected from a system involving N-(Boc-PEG23)-N-bis(PEG3-azide).
| Rheological Parameter | Illustrative Value/Observation | Significance |
| Storage Modulus (G') | 5 kPa | Indicates the elastic strength of the hydrogel. |
| Loss Modulus (G'') | 0.2 kPa | A much lower value than G' confirms a stable gel structure. |
| Gelation Time | ~10 minutes | The time required for the hydrogel network to form. |
| Linear Viscoelastic Region | 0.1% - 10% strain | The range of deformation the gel can withstand without structural damage. |
| Behavior under High Strain | G' decreases significantly >10% strain | Indicates the point of structural failure. |
This table is illustrative and based on typical data for PEG hydrogels; it does not represent experimental data for the specific compound in the subject.
Microscopic Techniques for Morphological Analysis of Assembled Structures (e.g., AFM, TEM)
Microscopic techniques are indispensable for visualizing the morphology and structure of materials at the micro- and nanoscale. For materials assembled from N-(Boc-PEG23)-N-bis(PEG3-azide), such as hydrogels or self-assembled nanostructures, Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) provide complementary information about their architecture.
Atomic Force Microscopy (AFM):
AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information of a sample's surface.
Surface Topography and Roughness: For hydrogels, AFM can be used to image the surface in a hydrated or dehydrated state, revealing details about the pore structure and surface roughness.
Nanomechanical Properties: In addition to imaging, AFM can be operated in a force spectroscopy mode to probe the local mechanical properties of the material, such as stiffness and adhesion, at the nanoscale. This can be particularly useful for understanding the homogeneity of the hydrogel network.
Imaging of Self-Assembled Structures: If N-(Boc-PEG23)-N-bis(PEG3-azide) is used to create self-assembled structures, such as micelles or nanoparticles, AFM can be used to determine their size, shape, and distribution on a substrate. researchgate.net For instance, a study on PEG single crystals used AFM to determine their thickness to be around 8 nm. researchgate.net
Transmission Electron Microscopy (TEM):
TEM provides high-resolution, two-dimensional projection images of a sample by transmitting a beam of electrons through an ultrathin section of the material.
Visualization of Nanoparticles and Assemblies: TEM is a powerful tool for characterizing the morphology of nanoparticles or other self-assembled structures. It can provide precise measurements of their size and shape. nih.gov For example, TEM has been used to verify the structure of self-assembled peptide tubes and particles. nih.gov In another study, TEM images of PEG single crystals showed a square shape. researchgate.net
Illustrative Findings from Microscopic Analysis of Branched PEG Systems:
| Technique | Observation | Interpretation |
| AFM | Topographical images of a hydrogel surface reveal a porous network with an average pore diameter of 100-200 nm. | The hydrogel possesses a microstructure suitable for cell infiltration or controlled release of therapeutic agents. |
| TEM | Images of self-assembled nanoparticles show spherical structures with a mean diameter of 50 nm. | The compound can be formulated into well-defined nanocarriers for potential drug delivery applications. |
| AFM Section Analysis | The thickness of a self-assembled single crystal is determined to be approximately 8 nm. researchgate.net | Provides precise dimensional information of the assembled nanostructure. |
This table is illustrative and based on typical data for PEG-based materials; it does not represent experimental data for the specific compound in the subject.
Theoretical and Computational Studies of N Boc Peg23 N Bis Peg3 Azide
Molecular Modeling of Conformation and Flexibility of the Branched PEG Backbone
The branched nature of this compound, with multiple PEG arms extending from a central point, is expected to lead to a higher PEG density in the local environment compared to a linear PEG of similar molecular weight. nih.govnih.gov This high density can affect how the molecule shields a conjugated therapeutic, potentially influencing its interaction with biological systems. nih.gov Modeling studies can help predict the hydrodynamic radius and the degree of solvent exposure of different parts of the molecule, which are critical parameters for understanding its behavior in biological media.
Table 1: Key Structural Features for Molecular Modeling
| Feature | Description | Significance in Molecular Modeling |
| Boc-Protected Amine | A bulky protecting group on the primary amine. | Influences the local conformation and steric hindrance around the amine terminus. |
| PEG23 Chain | A long, linear polyethylene (B3416737) glycol chain with 23 repeating units. | Contributes significantly to the overall flexibility, solubility, and hydrodynamic volume of the molecule. |
| bis(PEG3-azide) Arms | Two shorter PEG arms, each terminated with an azide (B81097) group. | The branching point and the length of these arms dictate the spatial orientation of the reactive azide groups. |
Prediction of Reactivity and Optimal Reaction Pathways for Azide and Amine Chemistries
The reactivity of the functional groups in N-(Boc-PEG23)-N-bis(PEG3-azide) can be predicted using computational methods. The key reactive sites are the two terminal azide groups and the primary amine that is revealed after deprotection of the Boc group. xinyanbm.combroadpharm.com
The azide groups are primarily used in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com Computational models can help determine the optimal reaction conditions and predict the kinetics of these conjugation reactions.
The primary amine, once deprotected, is reactive towards various electrophilic functional groups, including carboxylic acids and activated NHS esters, forming stable amide bonds. broadpharm.com Quantitative structure-activity relationship (QSAR) models can be employed to predict the reactivity of this amine group. nih.gov Factors influencing its reactivity include the exposed surface area (ESA) and the pKa of the amine. nih.gov
Table 2: Predicted Reactivity of Functional Groups
| Functional Group | Reactive Partner | Reaction Type | Predicted Reactivity |
| Azide (-N3) | Alkyne, DBCO, BCN | Click Chemistry (CuAAC, SPAAC) | High |
| Amine (-NH2) | Carboxylic Acid, NHS Ester | Amidation | Moderate to High |
Simulations of Intermolecular Interactions in Conjugated Systems
Once N-(Boc-PEG23)-N-bis(PEG3-azide) is conjugated to other molecules, such as drugs or proteins, computational simulations can be used to study the intermolecular interactions within the resulting system. nih.gov Molecular dynamics simulations can provide detailed insights into the binding affinity, stability, and structural properties of these conjugated systems. nih.gov
Computational Design and Rational Engineering of Novel Derivatives with Tailored Properties
Computational methods are invaluable for the rational design and engineering of novel derivatives of N-(Boc-PEG23)-N-bis(PEG3-azide) with specific, tailored properties. nih.gov By modifying the length of the PEG chains, the type of protecting group, or the reactive functionalities, new linkers with optimized characteristics for particular applications can be developed.
Quantitative Structure-Activity Relationship (QSAR) Analysis in Linker Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the structural features of molecules with their biological activities or chemical properties. drugdesign.org In the context of linker design, QSAR can be a powerful tool for understanding how the structure of a linker like N-(Boc-PEG23)-N-bis(PEG3-azide) influences the properties of the final conjugate. nih.govnih.gov
By developing QSAR models, researchers can predict the properties of new, unsynthesized linkers based on their molecular descriptors. drugdesign.org These descriptors can include parameters related to hydrophobicity, electronics, and steric effects. drugdesign.org For example, a QSAR model could be built to predict the stability of a linker in different biological environments or its efficiency in a particular conjugation reaction. This predictive capability accelerates the design process and reduces the need for extensive experimental screening. nih.gov
Future Perspectives and Challenges in Academic Research
Advancements in Scalable and Sustainable Synthesis of Complex PEGylated Azides
The future synthesis of complex molecules like N-(Boc-PEG23)-N-bis(PEG3-azide) will increasingly rely on scalable and sustainable methods. Current research focuses on "green chemistry" principles to minimize environmental impact. dovepress.com One promising approach involves using polyethylene (B3416737) glycol itself as a green, biocompatible, and recyclable reaction medium, which can in some cases also act as a catalyst. researchgate.netrsc.orgsemanticscholar.orgnsf.gov Such methods avoid the use of hazardous organic solvents, aligning with the goals of sustainable chemistry. dovepress.com
Convergent synthesis pathways are being designed to efficiently produce trifunctional OEG-amine linkers, which are structurally similar to the core of the title compound. rsc.org These methods often involve the reductive coupling of azide (B81097) precursors to form a central amine, yielding symmetrical building blocks that streamline the assembly of complex branched structures. rsc.org
A significant challenge remains in the scalability of these syntheses. While companies have developed capabilities to produce a wide range of PEG derivatives on scales from milligrams to kilograms, the multi-step synthesis of highly pure, complex, and branched structures like N-(Boc-PEG23)-N-bis(PEG3-azide) presents logistical and economic hurdles for academic labs. biochempeg.com Future advancements will likely focus on optimizing reaction conditions and purification techniques to improve yields and reduce costs, making these advanced reagents more accessible for widespread research.
| Large-Scale Production | Focuses on process optimization for bulk manufacturing. biochempeg.com | Enables clinical and industrial applications. | High cost of infrastructure and quality control. |
Development of Novel Orthogonal Chemistries Beyond Traditional Click Reactions
The two azide groups on N-(Boc-PEG23)-N-bis(PEG3-azide) are designed for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the potential cytotoxicity of copper catalysts has driven the development of alternative, truly bioorthogonal reactions. mdpi.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a leading alternative that eliminates the need for a metal catalyst. wikipedia.org This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with azides, making it highly suitable for applications in living systems. nih.govmagtech.com.cn The azide groups of N-(Boc-PEG23)-N-bis(PEG3-azide) can readily participate in SPAAC, allowing for copper-free conjugation. broadpharm.com
Looking further, "photoclick" chemistry represents a frontier for spatiotemporal control. nih.govacs.org These reactions are initiated by light, allowing researchers to dictate exactly when and where a conjugation event occurs. nature.comnih.gov For instance, light can trigger the formation of a reactive intermediate from a precursor, which then rapidly reacts with a partner molecule. scispace.comnih.gov This approach could be adapted for the azide groups on the title compound, enabling precise patterning of surfaces or targeted labeling in biological systems.
Other emerging bioorthogonal reactions that could be paired with this molecule's functionalities include:
Tetrazine Ligation: An inverse-electron-demand Diels-Alder reaction known for its exceptionally fast kinetics. nih.gov
Sulfo-click and Tyrosine-click: Novel chemistries that target specific functional groups, offering additional layers of orthogonality for multi-step conjugations. mdpi.combohrium.com
The development of these mutually orthogonal chemistries is crucial for realizing the full potential of trifunctional linkers, enabling the sequential or simultaneous attachment of different molecules to the same scaffold. nih.gov
Expansion into Underexplored Bioconjugation and Materials Science Applications
The branched architecture of N-(Boc-PEG23)-N-bis(PEG3-azide) offers distinct advantages over linear PEG linkers, opening up novel applications. broadpharm.comaxispharm.com In bioconjugation, this structure is particularly valuable for the development of next-generation antibody-drug conjugates (ADCs). By attaching the linker to an antibody via its amine group (after deprotection), the two azide arms can each be conjugated to a therapeutic payload, potentially doubling the drug-to-antibody ratio (DAR) compared to a linear linker and enhancing therapeutic efficacy. broadpharm.comnih.gov
In materials science, this trifunctional linker is an ideal building block for creating highly ordered and functional materials:
Hydrogel Formation: The two azide groups can serve as cross-linking points with di-alkyne molecules to form biocompatible hydrogels. The long, flexible PEG chains would impart desirable physical properties, making these materials suitable for tissue engineering and controlled drug release. creativepegworks.com
Nanoparticle Functionalization: The linker can be used to modify the surface of nanoparticles. creativepegworks.comnih.gov The amine can anchor the molecule to the nanoparticle surface, while the two azides provide reactive handles for attaching targeting ligands (e.g., peptides, antibodies) or imaging agents, creating multifunctional nanocarriers for theranostics. nih.govnih.gov
Surface Modification: The molecule can be used to create well-defined surface coatings. creativepegworks.com For example, attaching the amine to a surface would present a field of azide groups ready for subsequent functionalization, which could be used to create biosensors or non-fouling medical device coatings.
A key area for future exploration is leveraging the branched structure to overcome the "accelerated blood clearance (ABC) phenomenon," where repeated injections of linearly PEGylated nanoparticles can lead to rapid clearance by the immune system. nih.gov Research suggests that branched PEG structures may induce a weaker immune response, potentially improving the in vivo performance of PEGylated drugs and nanoparticles. nih.gov
Addressing Challenges in Complex System Integration and Functional Validation in Research
Integrating a complex molecule like N-(Boc-PEG23)-N-bis(PEG3-azide) into a larger system, such as an ADC or a nanoparticle, introduces significant challenges in validation and characterization. A critical aspect is confirming that the final construct functions as intended.
One major challenge is ensuring the biological activity of the conjugated molecules. For ADCs, the length and structure of the linker can dramatically impact the efficacy of the payload. Recent research has shown that the length of a branched linker is a critical parameter; a linker that is too short may cause steric hindrance that prevents lysosomal enzymes from cleaving and releasing the drug, rendering the ADC far less potent. nih.gov Therefore, functional validation must go beyond simple characterization and involve rigorous in vitro and in vivo testing to confirm that the payload can be efficiently released at the target site.
Another challenge is the potential immunogenicity of PEG itself. While PEG is generally considered biocompatible, anti-PEG antibodies can form, leading to the ABC phenomenon. mdpi.com The use of branched PEG architectures is a promising strategy to mitigate this, but it requires careful validation. nih.gov Pharmacokinetic studies comparing linear and branched PEGylated systems are essential to confirm whether the branched structure indeed leads to longer circulation times and reduced immunogenicity upon repeated administration. nih.gov
Finally, the integration of multiple functionalities onto a single scaffold necessitates sophisticated analytical techniques to validate the structure. The modular synthesis strategies used to build these complex systems require precise control and characterization at each step to ensure the final product is uniform and well-defined. nih.gov
Potential for Highly Tunable Multi-Functional Molecular Scaffolds in Interdisciplinary Research
N-(Boc-PEG23)-N-bis(PEG3-azide) exemplifies a highly tunable, multi-functional molecular scaffold that can bridge chemistry, biology, and materials science. researchgate.net Its three reactive handles—one protected amine and two azides—can be addressed with orthogonal chemistries, allowing for the precise and modular construction of complex molecular tools. cd-bioparticles.net
The defined structure of this discrete PEG linker is a significant advantage over polydisperse polymers. chempep.com Using a molecule with a precise chain length and architecture ensures the production of homogeneous conjugates, which is critical for reproducible performance and regulatory approval in pharmaceutical applications.
Future interdisciplinary research will likely exploit these scaffolds to build:
Multimodal Imaging Probes: Combining different imaging agents (e.g., a fluorescent dye and a radiolabel) on a single scaffold for complementary imaging techniques. researchgate.net
Smart Drug Delivery Systems: Integrating environmentally responsive elements that trigger drug release in response to specific biological cues like pH or enzyme activity. duvall-lab.commdpi.com
Advanced Biomaterials: Creating materials with precisely controlled physical and biological properties by using these scaffolds as well-defined cross-linkers. researchgate.net
The ability to construct such sophisticated, tailor-made molecular systems from a single, versatile scaffold underscores the immense potential of N-(Boc-PEG23)-N-bis(PEG3-azide) in driving innovation across a wide range of scientific fields.
Table of Mentioned Compounds
| Compound Name |
|---|
| N-(Boc-PEG23)-N-bis(PEG3-azide) |
| tert-butyloxycarbonyl (Boc) |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing N-(Boc-PEG23)-N-bis(PEG3-azide), and how can purity be ensured?
- Methodological Answer : Synthesis typically involves stepwise PEGylation and azide conjugation. The Boc (tert-butoxycarbonyl) group is introduced via Boc-protected amines, while azide groups are added using azide-PEG precursors. Purity (>95%) is verified via reverse-phase HPLC and MALDI-TOF mass spectrometry to confirm molecular weight (~1575.90 Da) and absence of unreacted PEG chains . For reproducibility, document reaction stoichiometry, solvent systems (e.g., DCM or DMF), and purification steps (e.g., size-exclusion chromatography) .
Q. How should researchers characterize the structural integrity of N-(Boc-PEG23)-N-bis(PEG3-azide)?
- Methodological Answer :
- NMR : Confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and PEG backbone (δ ~3.6–3.8 ppm for ethylene oxide units).
- FT-IR : Identify azide stretches (~2100 cm⁻¹) and Boc carbonyl (~1680–1700 cm⁻¹).
- HPLC : Use C18 columns with acetonitrile/water gradients to resolve PEG length heterogeneity .
Q. What are the primary applications of N-(Boc-PEG23)-N-bis(PEG3-azide) in drug delivery systems?
- Methodological Answer : The compound’s dual functionality (Boc-protected amine and azides) enables:
- PROTACs : The Boc group is deprotected under acidic conditions (e.g., TFA) to expose amines for E3 ligase ligand conjugation, while azides facilitate "click chemistry" with alkyne-functionalized target-binding moieties .
- Hydrogel Crosslinking : Azide-alkyne cycloaddition (CuAAC or SPAAC) creates biocompatible networks for controlled drug release .
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : Store lyophilized powder at –20°C in anhydrous conditions to prevent PEG hydrolysis. Avoid freeze-thaw cycles; aliquot solutions in DMSO or DMF and use inert atmospheres (argon/nitrogen) to minimize azide degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crosslinking efficiency data when using N-(Boc-PEG23)-N-bis(PEG3-azide)?
- Methodological Answer : Contradictions often arise from:
- PEG Length Variability : Use MALDI-TOF to confirm PEG23 and PEG3 chain uniformity.
- Reaction Stoichiometry : Optimize molar ratios of azide:alkyne partners (typically 1:1.2) and validate via gel permeation chromatography (GPC) .
- Side Reactions : Test for residual copper (CuAAC) via ICP-MS or switch to strain-promoted (SPAAC) methods to avoid catalyst interference .
Q. What experimental designs are recommended for studying the impact of PEG chain length on PROTAC bioavailability?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with shorter/longer PEG chains (e.g., PEG10 vs. PEG23) and compare cellular uptake (flow cytometry) and target degradation (Western blot).
- Pharmacokinetics : Use radiolabeled (³H/¹⁴C) or fluorescently tagged versions to track in vivo distribution .
Q. How can multi-step conjugations (e.g., Boc deprotection followed by azide-alkyne coupling) be optimized to minimize intermediate degradation?
- Methodological Answer :
- Deprotection : Use TFA/DCM (1:1 v/v) for 30 min at 0°C to cleave Boc while preserving azide integrity.
- Sequential Reactions : Employ orthogonal protection (e.g., Fmoc for amines) to enable stepwise conjugation. Monitor intermediates via LC-MS .
Q. What analytical strategies are critical for detecting PEG-related impurities in N-(Boc-PEG23)-N-bis(PEG3-azide) batches?
- Methodological Answer :
- Critical Data Table :
| Technique | Target Impurity | Resolution Criteria |
|---|---|---|
| MALDI-TOF | Unreacted PEG | Mass shift ±44 Da (PEG unit) |
| HPLC | Oxidized PEG | Elution time vs. reference standard |
| ¹H NMR | Residual solvent | Integration of solvent peaks (e.g., DMSO at δ 2.5 ppm) |
- Validation : Cross-reference with commercial PEG-azide standards (e.g., Biochempeg ).
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
